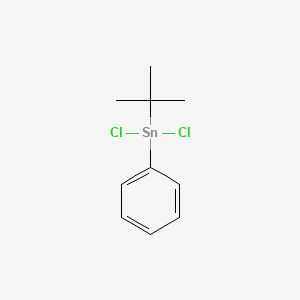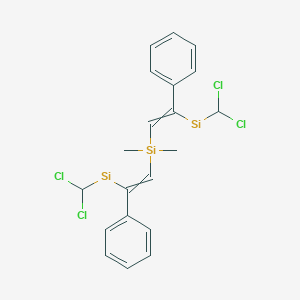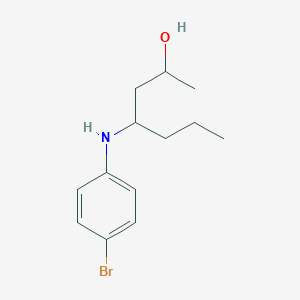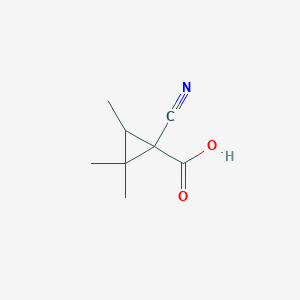
tert-Butyl(dichloro)phenylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El tert-Butil(dicloro)fenilestannano es un compuesto organoestánnico con la fórmula molecular C10H13Cl2Sn. Es un derivado del estannano, donde el átomo de estaño está unido a un grupo terc-butilo, dos átomos de cloro y un grupo fenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El tert-Butil(dicloro)fenilestannano se puede sintetizar mediante la reacción de fenilestannano con cloruro de terc-butilo y gas cloro. La reacción generalmente se produce en condiciones controladas para garantizar la sustitución adecuada de los átomos de hidrógeno en el estannano con cloro y grupos terc-butilo.
Métodos de Producción Industrial
En un entorno industrial, la producción de tert-Butil(dicloro)fenilestannano implica el uso de reactores a gran escala donde los reactivos se combinan en proporciones precisas. La reacción se lleva a cabo bajo una atmósfera inerte para evitar reacciones secundarias no deseadas. El producto se purifica luego mediante destilación o recristalización para lograr la pureza deseada.
Análisis De Reacciones Químicas
Tipos de Reacciones
El tert-Butil(dicloro)fenilestannano experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de cloro se pueden sustituir con otros nucleófilos como grupos alquilo o arilo.
Reacciones de Oxidación: El átomo de estaño se puede oxidar a estados de oxidación más altos utilizando agentes oxidantes.
Reacciones de Reducción: El compuesto se puede reducir para formar diferentes especies de organoestannano.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen reactivos de Grignard y compuestos de organolitio. Estas reacciones generalmente se llevan a cabo en disolventes anhidros en condiciones inertes.
Reacciones de Oxidación: Se utilizan agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Principales Productos Formados
Reacciones de Sustitución: Los productos incluyen varios compuestos de organoestannano con diferentes grupos alquilo o arilo.
Reacciones de Oxidación: Los productos incluyen óxidos de estaño u otros compuestos de estaño de mayor estado de oxidación.
Reacciones de Reducción: Los productos incluyen compuestos de organoestannano de menor estado de oxidación.
Aplicaciones Científicas De Investigación
El tert-Butil(dicloro)fenilestannano tiene varias aplicaciones en la investigación científica:
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar su posible uso en química medicinal, particularmente en el desarrollo de fármacos basados en organoestannano.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del tert-Butil(dicloro)fenilestannano implica la interacción del átomo de estaño con varios objetivos moleculares. El átomo de estaño puede formar enlaces con otros átomos o grupos, lo que lleva a la formación de nuevos compuestos. Las vías involucradas en estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
Compuestos Similares
tert-Butil(cloro)difenilsilano: Similar en estructura pero contiene silicio en lugar de estaño.
Dicloruro de di-terc-butilestaño: Contiene dos grupos terc-butilo y dos átomos de cloro unidos al estaño.
tert-Butil(cloro)difenilsilano: Contiene un grupo terc-butilo y fenilo similar, pero con silicio.
Singularidad
El tert-Butil(dicloro)fenilestannano es único debido a la presencia de ambos grupos terc-butilo y fenilo unidos al átomo de estaño. Esta combinación de grupos imparte propiedades químicas y patrones de reactividad distintos, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
188759-63-9 |
|---|---|
Fórmula molecular |
C10H14Cl2Sn |
Peso molecular |
323.83 g/mol |
Nombre IUPAC |
tert-butyl-dichloro-phenylstannane |
InChI |
InChI=1S/C6H5.C4H9.2ClH.Sn/c1-2-4-6-5-3-1;1-4(2)3;;;/h1-5H;1-3H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
UHDGZQRBQQJZBS-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)[Sn](C1=CC=CC=C1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione](/img/structure/B12572781.png)
![Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone](/img/structure/B12572788.png)
![2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester](/img/structure/B12572793.png)
![5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12572800.png)
![4-Thiazolidinone, 3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylene]-2-thioxo-](/img/structure/B12572804.png)
![(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol](/img/structure/B12572807.png)

![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572832.png)



![6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-](/img/structure/B12572859.png)

